KT-5720 is a chemical compound sold by Abbexa Ltd. [] According to the supplier, it is provided as a powder and classified as a Kinase inhibitor []. Kinases are a group of enzymes involved in regulating many cellular processes []. By inhibiting kinases, KT-5720 may have potential applications in various scientific research areas.
The supplier lists neuroscience as a potential area of interest for KT-5720 []. Kinases play a crucial role in neuronal signaling and function []. Therefore, KT-5720 could be a valuable tool for researchers studying neurological diseases and disorders. For instance, it could be used to investigate the role of specific kinases in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 537.62 g/mol. It is known for its role as a selective inhibitor of protein kinase A (PKA), demonstrating a high affinity with a Ki value of 56 nM . The compound's structure features multiple rings and functional groups that contribute to its biological activity and chemical properties.
The primary reaction involving hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate involves its binding to the active site of PKA. This binding inhibits the enzyme's activity by preventing ATP from attaching to the kinase . The compound's ability to modify protein interactions through competitive inhibition is critical for its function in biochemical pathways.
Hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate exhibits significant biological activity as an inhibitor of PKA which plays a vital role in various cellular processes including metabolism and cell growth regulation . Its selective inhibition is crucial in research applications for understanding signaling pathways and potential therapeutic interventions in diseases associated with dysregulated kinase activity.
The synthesis of hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹⁹,²⁶.0²⁰,²⁵]octacosa-1(26),2(6),7(27),8(13),9,11,20,22,24-nonaene-16-carboxylate typically involves complex organic reactions that may include cyclization steps and functional group modifications to achieve the desired molecular architecture . Specific methodologies are often proprietary or detailed in specialized chemical literature.
Interaction studies have demonstrated that hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.1¹⁵,¹⁸.0²,⁶.0⁷,²⁷.0⁸,¹³.0¹₉₂₆₍₀₂₀₋₂₅]octacosa-1(26),2(6),7(27),8(13),9,11 20 22 24-nonaene 16 carboxylate interacts specifically with PKA through reversible binding mechanisms that prevent ATP from engaging with the enzyme . This specificity highlights its potential for targeted therapeutic strategies.
Several compounds exhibit structural or functional similarities to hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4 14 19 triazaoctacyclo[12 11 2 1 15 18 02 06 07 27 08 13 019 26 020 25] octacosa -1 (26) -2 (6) -7 (27) -8 (13) -9 -11 -20 -22 -24 -26-nonaene -16-carboxylate:
Compound Name | Molecular Formula | Key Features |
---|---|---|
KT5720 | C32H31N3O5 | Selective PKA inhibitor; similar structure; competitive inhibition mechanism |
K252a | C28H34N4O5 | Precursor compound; exhibits similar biological activities; broader kinase inhibition |
H89 | C17H23N5O3 | Another PKA inhibitor; simpler structure; used in various cell signaling studies |
These compounds share common pathways of action but differ in their specificities and structural complexities.
Irritant